molecular formula C12H10FNO3 B12897109 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one CAS No. 18354-42-2

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one

Cat. No.: B12897109
CAS No.: 18354-42-2
M. Wt: 235.21 g/mol
InChI Key: XLKISOUYGGAVEB-UHFFFAOYSA-N
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Description

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 5, and an acetyl group at position 3. Oxazolones are five-membered lactams known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the acetyl group may influence electronic properties and binding interactions in biological systems .

Properties

CAS No.

18354-42-2

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI Key

XLKISOUYGGAVEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in the Oxazolone Class

A. CHEMBL1972440 (4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one)

  • Structural Similarity : Shares 76.19% similarity with the target compound, differing in the substituent at position 4 (methylene group vs. acetyl-methyl group) .
  • Biological Activity : Tested in the NCI60 cell assay, this compound and analogs (3a–d) exhibited comparable pIC50 values, indicating similar antiproliferative potency .

B. 4-[(3-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one

  • Key Difference : Fluorine substitution at the meta position (3-fluorophenyl) instead of para (4-fluorophenyl).

Pyrano-Pyrazole Derivatives with 4-Fluorophenyl Substituents

Compounds 5f–5i (e.g., 5-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) feature a pyrano-pyrazole core instead of oxazolone.

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., nitro in 5g ): Enhance reactivity but may reduce bioavailability.
    • Methoxy Groups (e.g., 5f , 5i ): Improve solubility and modulate pharmacokinetics .

Thiazole-Based Analogues

5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole

  • Core Structure : Replaces oxazolone with a thiazole ring.
  • Properties : The thiazole ring increases aromaticity and may enhance thermal stability. The acetyl group at position 5 mirrors the target compound’s substitution pattern.
  • Activity : Reported melting point (217–219°C) suggests higher crystallinity compared to oxazolones .

Data Table: Key Properties and Activities

Compound Name Core Structure Substituents Biological Activity (pIC50) Key Properties
Target Compound Oxazolone 4-Fluorophenyl, Acetyl, Methyl Not reported Lipophilic, moderate stability
CHEMBL1972440 Oxazolone 4-Fluorophenyl, Phenyl, Methylene ~5.2 (NCI60 assay) High structural similarity
5f Pyrano-pyrazole 4-Fluorophenyl, Trimethoxyphenol Not reported Improved solubility
5-Acetyl-2-[(4-FP)amino]-1,3-thiazole Thiazole 4-Fluorophenyl, Acetyl Not reported High melting point (217–219°C)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 4-fluorophenyl group is critical for maintaining bioactivity across analogs.
    • Oxazolones with acetyl groups exhibit enhanced electronic effects compared to methylene-substituted analogs .
  • Synthetic Flexibility : The oxazolone core allows versatile functionalization, enabling optimization of pharmacokinetic properties.

Biological Activity

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one (CAS No. 18354-42-2) is a synthetic organic compound belonging to the oxazole class. Its unique structure, characterized by an acetyl group and a 4-fluorophenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀FNO₃
  • Molecular Weight : 235.21 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 317.8ºC
  • LogP : 0.91240

These properties suggest that the compound has favorable characteristics for biological interactions, including enhanced lipophilicity due to the fluorine atom, which can influence its absorption and distribution in biological systems.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of the immune response. The following table summarizes key findings related to its anti-inflammatory activity:

Study TypeFindings
In vitro assaysInhibition of COX and LOX activities
Cytokine assaysReduced levels of TNF-α and IL-6
Pain modelsSignificant reduction in pain response in animal models

The mechanisms underlying the biological activity of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involve several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Interaction with Receptors : The structural features allow it to bind effectively to various biological targets, enhancing its therapeutic potential.

Case Studies

Recent research has explored the pharmacological applications of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one in various disease models:

  • Arthritis Models : In animal studies simulating arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.
  • Cancer Research : Preliminary findings suggest that this compound may also exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines through apoptosis induction.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activity of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one:

Compound NameKey FeaturesBiological Activity
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-oneContains fluorine; potential anti-inflammatorySignificant
5-Acetyl-2-(phenyl)oxazol-4(5H)-oneNo fluorine; similar structureModerate
6-Acetyl-2-(4-chlorophenyl)oxazol-4(5H)-oneChloro substitution; different propertiesVariable
2-Methyl-5-acetyloxazoleSimpler structure; lacks phenolic substitutionLimited

This table illustrates how the presence of a fluorine atom in the phenyl ring enhances the biological activity compared to other related compounds.

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